Plumbemycin B

Peptide Antibiotics Natural Product Chemistry Phosphonate Biosynthesis

Plumbemycin B (CAS 62896-17-7, molecular weight 380.29 g/mol, C12H21N4O8P) is a naturally occurring tripeptide phosphonate antibiotic first isolated from the fermentation broth of Streptomyces plumbeus. It is classified as an oligopeptide organophosphorus compound and functions as a competitive antagonist of L-threonine, specifically inhibiting threonine synthase (ThrC) through its C-terminal non-proteinogenic amino acid warhead, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA).

Molecular Formula C12H21N4O8P
Molecular Weight 380.29 g/mol
CAS No. 62896-17-7
Cat. No. B12297866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlumbemycin B
CAS62896-17-7
Molecular FormulaC12H21N4O8P
Molecular Weight380.29 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)N)C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N
InChIInChI=1S/C12H21N4O8P/c1-6(13)10(18)16-8(5-9(14)17)11(19)15-7(12(20)21)3-2-4-25(22,23)24/h2-3,6-8H,4-5,13H2,1H3,(H2,14,17)(H,15,19)(H,16,18)(H,20,21)(H2,22,23,24)/b3-2+
InChIKeyDDLKXVROBQHLLI-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Plumbemycin B (CAS 62896-17-7): A Tripeptide Phosphonate Antibiotic with Defined L-Threonine Antagonism for Specialized Antimicrobial Research and Procurement


Plumbemycin B (CAS 62896-17-7, molecular weight 380.29 g/mol, C12H21N4O8P) is a naturally occurring tripeptide phosphonate antibiotic first isolated from the fermentation broth of Streptomyces plumbeus [1]. It is classified as an oligopeptide organophosphorus compound and functions as a competitive antagonist of L-threonine, specifically inhibiting threonine synthase (ThrC) through its C-terminal non-proteinogenic amino acid warhead, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) [2]. Its structural identity, comprising L-alanyl-L-asparaginyl-D-APPA, distinguishes it from closely related analogs and underpins its specialized role in antimicrobial, herbicidal, and biochemical probe applications [3].

Plumbemycin B (62896-17-7): Critical Reasons Why In-Class Antibiotics Are Not Interchangeable and Why Specific Procurement is Essential


Plumbemycin B belongs to a distinct class of phosphono-oligopeptide antibiotics that share a common APPA warhead but differ critically in their peptide delivery vehicles, a determinant of target cell entry, pharmacokinetic properties, and resistance profiles. Unlike its closest structural analog, Plumbemycin A (L-alanyl-L-aspartyl-APPA), Plumbemycin B's unique L-asparagine residue in its tripeptide backbone alters its physicochemical properties and, consequently, its interaction with bacterial oligopeptide permeases (Opp) [1]. Simple substitution with other phosphonate antibiotics like Rhizocticins or Phosacetamycin is not valid because these compounds differ in peptide length (di- vs. tripeptides), N-terminal amino acid composition, and, crucially, their absolute stereochemistry at the C-terminal APPA residue, which was revised for Plumbemycins in 1995 and directly impacts their bioactivity and resistance profiles [2]. Furthermore, the specific biosynthesis and resistance mechanisms are linked to the producer organism, S. plumbeus, and are not universally applicable to analogs from Bacillus subtilis [3]. Therefore, experimental or industrial applications require the precise compound to ensure reproducible and interpretable results.

Plumbemycin B (62896-17-7): Quantitative Differentiation Evidence Against Closest Analogs and Alternatives for Informed Scientific Selection


Structural Differentiation: Unique Tripeptide Sequence (Ala-Asn-APPA) vs. Plumbemycin A (Ala-Asp-APPA) Defines Distinct Molecular Properties

Plumbemycin B is a tripeptide composed of L-alanine, L-asparagine, and the C-terminal warhead (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA), with the sequence L-Ala-L-Asn-D-APPA [1]. Its closest analog, Plumbemycin A, differs by a single amino acid substitution, containing L-aspartic acid instead of L-asparagine, resulting in the sequence L-Ala-L-Asp-D-APPA . This specific substitution leads to a measurable difference in molecular weight (Plumbemycin B: 380.29 g/mol vs. Plumbemycin A: 381.28 g/mol) and, critically, alters the net charge and hydrophobicity of the molecule, which are primary determinants of its interaction with cellular transporters and target enzyme active sites.

Peptide Antibiotics Natural Product Chemistry Phosphonate Biosynthesis

Active Warhead Specificity: Irreversible Inhibition of Threonine Synthase (ThrC) by APPA with Quantified Kinetic Parameters

The antibacterial and antimetabolite activity of Plumbemycin B stems from its C-terminal APPA moiety, which is released intracellularly after peptide uptake. APPA acts as an irreversible, mechanism-based inhibitor of the PLP-dependent enzyme threonine synthase (ThrC), mimicking its physiological substrate O-phospho-L-homoserine [1]. Detailed kinetic analysis of APPA against B. subtilis ThrC reveals an apparent inactivation rate constant (kinact) of 1.50 min⁻¹ and an apparent inhibition constant (Ki) of 100 μM [2]. In contrast, the natural substrate L-threonine does not inhibit the enzyme and is instead a product of the reaction, highlighting APPA's unique mechanism as a suicide substrate rather than a simple competitive antagonist.

Enzyme Kinetics Threonine Synthase Inhibition Antimetabolite Mechanism

Cellular Uptake Mechanism: Active Transport via Oligopeptide Permease (Opp) System as a Determinant of Bioactivity and Resistance

Plumbemycin B's antimicrobial activity is contingent upon its active transport into the bacterial cytoplasm via the oligopeptide permease (Opp) system, a promiscuous ABC transporter that recognizes a wide range of small peptides [1]. This uptake mechanism is a critical differentiator from other phosphonate antibiotics like Rhizocticins, which are dipeptides and exhibit different transport kinetics and substrate specificity for the Opp system [2]. The dependence on Opp transport has direct implications for antibacterial spectrum and resistance development; bacterial mutants deficient in Opp components exhibit significant resistance to Plumbemycin B, a phenotype not observed for antibiotics that diffuse passively through the membrane.

Peptide Transport Antibiotic Uptake Bacterial Resistance

Absolute Stereochemistry of APPA Warhead: Revised (S,Z) Configuration Differentiates Plumbemycins from Rhizocticins and Impacts Bioactivity

The absolute configuration of the C-terminal APPA warhead in Plumbemycins A and B was revised in 1995 from the initially assigned D-configuration to the (S,Z)-configuration through chemical digestion and NMR analysis of derived L-APPA [1]. This stereochemical nuance is not trivial; it distinguishes the Plumbemycins from the Rhizocticin family of antibiotics, which also contain an APPA warhead but with different peptide backbones and, historically, different stereochemical assignments. The specific (S,Z) stereochemistry is a critical determinant for binding to the threonine synthase active site and for recognition by the intracellular peptidases responsible for liberating the active APPA moiety. Incorrect stereochemistry in synthetic analogs would likely result in significantly reduced or abolished activity.

Stereochemistry Antibiotic Configuration Structure-Activity Relationship

Plumbemycin B (62896-17-7): Recommended Research and Industrial Application Scenarios Based on Verified Differential Evidence


Probing the Role of Bacterial Oligopeptide Permeases (Opp) in Antibiotic Uptake and Resistance

Plumbemycin B's confirmed and specific active transport via the Opp system [1] makes it an ideal tool compound for investigating the function and substrate specificity of this clinically relevant ABC transporter. Researchers can use Plumbemycin B in growth inhibition assays with isogenic Opp mutant and wild-type bacterial strains (e.g., E. coli, S. typhimurium) to quantify the contribution of Opp to antibiotic susceptibility and to screen for inhibitors or modulators of this transport pathway. This application is directly supported by evidence of resistance in Opp-deficient mutants [2].

Investigating Threonine Synthase (ThrC) as a Target for Herbicide and Antimicrobial Development

Given that APPA, the active warhead of Plumbemycin B, is a validated irreversible inhibitor of ThrC with defined kinetic parameters (kinact = 1.50 min⁻¹, Ki = 100 μM) [1], the compound serves as a valuable positive control and structural template for developing novel ThrC inhibitors. Its use is particularly relevant for herbicide discovery, as the threonine biosynthetic pathway is essential in plants but absent in humans [2]. Plumbemycin B can be employed in in vitro enzyme inhibition assays and in vivo plant growth assays to benchmark new synthetic inhibitors and to study plant metabolism.

Synthetic Chemistry and Biosynthetic Gene Cluster Characterization in Streptomyces

The unique tripeptide structure of Plumbemycin B (L-Ala-L-Asn-D-APPA) [1] and its revised stereochemistry [2] position it as a challenging and relevant target for total synthesis and biosynthetic pathway elucidation. Research groups can use authentic Plumbemycin B as an analytical standard for confirming the structure and stereochemistry of newly synthesized material or for identifying biosynthetic intermediates in S. plumbeus. Its defined molecular weight (380.29 g/mol) and chromatographic properties are essential for mass spectrometry and HPLC-based analyses [3].

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